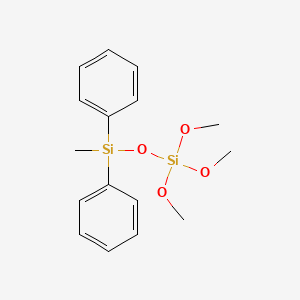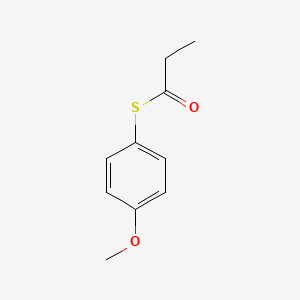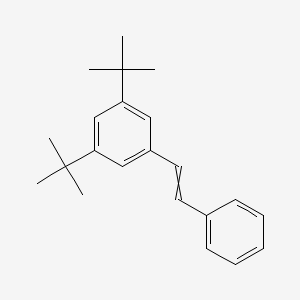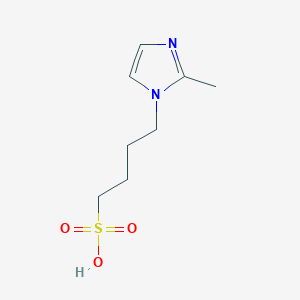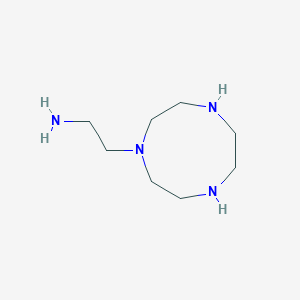
1H-1,4,7-Triazonine-1-ethanamine, octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4,7-Triazonine-1-ethanamine, octahydro-, also known as 1,4,7-Triazacyclononane, is a chemical compound with the molecular formula C6H15N3. It is a cyclic triamine with three nitrogen atoms incorporated into a nine-membered ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- can be synthesized through several methods. One common approach involves the cyclization of triethylenetetramine under acidic conditions. The reaction typically requires heating and the presence of a strong acid catalyst to facilitate the formation of the nine-membered ring .
Industrial Production Methods: Industrial production of this compound often involves the same cyclization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed:
Oxidation: N-oxides of 1H-1,4,7-Triazonine-1-ethanamine, octahydro-.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
1H-1,4,7-Triazonine-1-ethanamine, octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Industry: It is utilized in compleximetric titrations due to its high cation-binding selectivity.
Mechanism of Action
The mechanism by which 1H-1,4,7-Triazonine-1-ethanamine, octahydro- exerts its effects involves its ability to bind to metal ions and form stable complexes. This binding can influence various biochemical pathways and molecular targets, such as NMDA receptors in the case of its neuroprotective properties. The compound’s structure allows it to interact with specific sites on these receptors, modulating their activity and providing therapeutic benefits.
Comparison with Similar Compounds
Triethylenetetramine: A linear tetraamine with similar metal-binding properties.
1,4,7-Triazacyclononane: A closely related compound with a similar structure but different functional groups.
Uniqueness: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- is unique due to its cyclic structure, which provides enhanced stability and selectivity in metal complexation compared to linear analogs. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
CAS No. |
127723-03-9 |
|---|---|
Molecular Formula |
C8H20N4 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-(1,4,7-triazonan-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N4/c9-1-6-12-7-4-10-2-3-11-5-8-12/h10-11H,1-9H2 |
InChI Key |
MUGKPJBGLHSCED-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCN1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


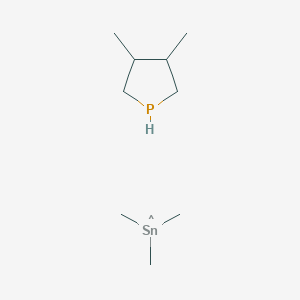
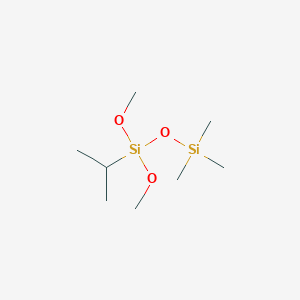
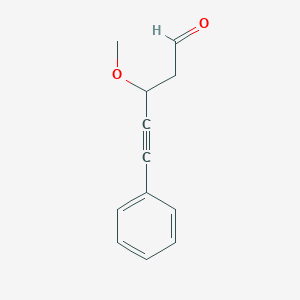
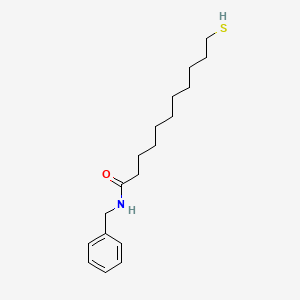
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
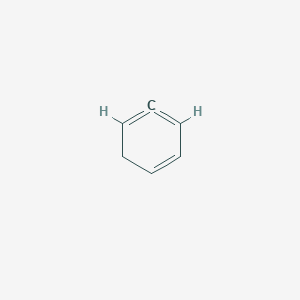
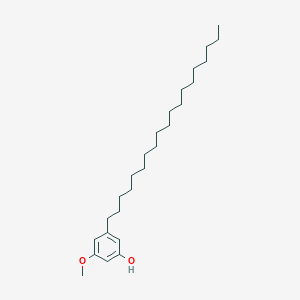
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
